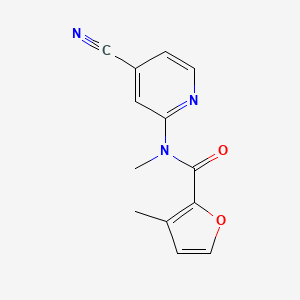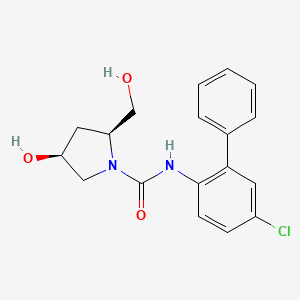![molecular formula C16H17FN4O2 B6624152 [(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624152.png)
[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazole ring, a pyrazole ring, and a pyrrolidine ring, making it an interesting subject for chemical research and industrial applications.
準備方法
The preparation of [(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol involves several synthetic routes. One common method includes the reaction of 5-fluoro-1,3-benzoxazole with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry is achieved . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or pyrazole rings, often using reagents like sodium hydride or potassium tert-butoxide.
科学的研究の応用
[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
作用機序
The mechanism of action of [(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol can be compared with similar compounds such as:
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound shares structural similarities but differs in its functional groups and reactivity.
1-Methylpyrazole: A simpler compound that lacks the benzoxazole and pyrrolidine rings, making it less complex but useful for studying basic pyrazole chemistry.
N-Boc-2-pyrroleboronic acid: Another related compound with different functional groups, used in various synthetic applications.
特性
IUPAC Name |
[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-20-6-10(5-18-20)13-8-21(7-11(13)9-22)16-19-14-4-12(17)2-3-15(14)23-16/h2-6,11,13,22H,7-9H2,1H3/t11-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODWSDOSYVVCAH-AAEUAGOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)C3=NC4=C(O3)C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C3=NC4=C(O3)C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-cyclopropyl-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6624069.png)



![(2S,3S)-2-[[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]amino]-3-methylpentanoic acid](/img/structure/B6624090.png)
![(4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B6624092.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile](/img/structure/B6624113.png)
![4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide](/img/structure/B6624114.png)
![6-N-[2-[(4-chlorophenyl)methoxy]ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6624121.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-quinoxalin-2-ylpyrrolidin-3-yl]methanol](/img/structure/B6624129.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(2-methylpyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624139.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B6624141.png)
![[(3S,4R)-1-(5,6-diethyl-1,2,4-triazin-3-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624146.png)
![[(3S,4R)-1-(5-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624166.png)
